Propyl 3,4-dichlorobenzoate
Description
Significance of Aromatic Esters in Contemporary Chemical Science
Aromatic esters, including benzoate (B1203000) esters, are of significant importance in modern chemical science. numberanalytics.comnumberanalytics.com Their prevalence stems from their utility as key intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.commoravek.com The presence of the aromatic ring and the ester functionality provides a versatile platform for a variety of chemical transformations. numberanalytics.com
The ester group can undergo reactions such as hydrolysis, reduction, and transesterification, while the aromatic ring is amenable to electrophilic and nucleophilic substitution reactions. numberanalytics.comnumberanalytics.com This dual reactivity allows for the construction of diverse molecular architectures. nih.gov Furthermore, many aromatic esters are found in nature, contributing to the fragrances and flavors of fruits and flowers, which has led to their extensive use in the perfume and food industries. numberanalytics.comsolubilityofthings.com
Role of Organic Synthesis in Advancing Molecular Architectures
Organic synthesis is the art and science of constructing complex organic molecules from simpler, more readily available starting materials. nih.govopenaccessjournals.com It plays a pivotal role in nearly every facet of modern life, from the development of new medicines to the creation of advanced materials. moravek.comrice.edu The ability to design and execute multi-step synthetic sequences allows chemists to create novel molecular architectures with specific, tailored properties. openaccessjournals.com
The field of organic synthesis is driven by the need for new compounds with unique functions. moravek.com This includes the synthesis of natural products, which often possess potent biological activities, as well as the design of new molecules with improved properties for specific applications. nih.gov Through the development of new reactions and synthetic strategies, organic chemists continuously expand the toolkit available for building complex molecules, pushing the boundaries of what is possible in molecular design. rice.edu
Contextualization of Chlorinated Aromatic Esters within Organic Chemistry Research
Chlorinated aromatic esters represent a specific subclass of aromatic esters that have garnered significant attention in organic chemistry research. The introduction of chlorine atoms onto the aromatic ring can profoundly influence the physical, chemical, and biological properties of the molecule. nih.gov From an electronic standpoint, the chlorine atoms are electron-withdrawing, which can affect the reactivity of both the aromatic ring and the ester functional group. libretexts.org
These compounds serve as important intermediates in the synthesis of various agrochemicals, dyes, and pharmaceuticals. nih.goveurochlor.org The presence of chlorine atoms can enhance the biological activity of a molecule or modify its metabolic stability. For instance, many pesticides and herbicides are chlorinated aromatic compounds. solubilityofthings.com The study of chlorinated aromatic esters provides valuable insights into the effects of halogenation on molecular properties and reactivity. researchgate.net
Research Gaps and Opportunities in Halogenated Ester Chemistry
Despite the significant body of research on halogenated organic compounds, there remain numerous research gaps and opportunities, particularly in the area of halogenated ester chemistry. nih.govmdpi.com While the synthesis and reactivity of many simple halogenated esters are well-understood, the exploration of more complex and poly-halogenated systems is an area of active investigation. organic-chemistry.org
A key area for future research is the development of more selective and environmentally benign methods for the synthesis of halogenated esters. mdpi.com Traditional halogenation methods often require harsh reagents and can generate significant waste. The development of catalytic and photochemically-driven halogenation reactions is a promising avenue for addressing these challenges. mdpi.com
Furthermore, there is a need for a deeper understanding of the structure-activity relationships of halogenated esters. This includes investigating how the position and number of halogen atoms on the aromatic ring influence the compound's biological activity and environmental fate. acs.org The exploration of novel applications for halogenated esters, for example, in materials science or as probes for biological processes, also presents exciting research opportunities.
Propyl 3,4-dichlorobenzoate (B1239242): A Case Study
Propyl 3,4-dichlorobenzoate is a specific chlorinated aromatic ester with the chemical formula C₁₀H₁₀Cl₂O₂. nih.gov This compound serves as a representative example for a detailed examination of the synthesis, spectroscopic properties, and reactivity of this class of molecules.
Synthesis and Spectroscopic Characterization
Synthesis of this compound
The most common method for the synthesis of this compound is through the Fischer esterification of 3,4-dichlorobenzoic acid with propanol (B110389). wikipedia.orglibretexts.org This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is often carried out under reflux conditions to drive the equilibrium towards the formation of the ester. cerritos.edubyjus.com
The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. libretexts.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. cerritos.edu
Spectroscopic Data of this compound
The structure of this compound can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the propyl chain protons. The aromatic protons would appear as a complex multiplet in the downfield region of the spectrum, while the protons of the propyl group would appear as a triplet for the methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl group, and a triplet for the methylene group attached to the oxygen atom. azom.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon of the ester would appear at a characteristic downfield chemical shift. The aromatic carbons would also have distinct signals, with their chemical shifts influenced by the presence of the chlorine substituents. The carbons of the propyl group would appear in the upfield region of the spectrum. azom.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically in the region of 1720-1740 cm⁻¹. Other characteristic absorptions would include C-O stretching and C-H stretching vibrations.
Mass Spectrometry: Mass spectrometry would show the molecular ion peak corresponding to the mass of this compound. The fragmentation pattern would likely involve cleavage of the ester linkage and loss of the propyl group or the dichlorobenzoyl group.
Chemical Properties and Reactivity
Reactivity of the Aromatic Ring
The benzene (B151609) ring in this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two chlorine atoms and the ester group. libretexts.org Electrophilic attack, if it occurs, would be directed to the positions ortho and para to the ester group, but the deactivating effect of the chlorines would make such reactions difficult.
Reactivity of the Ester Functional Group
The ester functional group in this compound is susceptible to nucleophilic attack at the carbonyl carbon. The most common reaction of this type is hydrolysis, which can be carried out under either acidic or basic conditions to yield 3,4-dichlorobenzoic acid and propanol. wikipedia.org The reaction is the reverse of the Fischer esterification. wikipedia.org
Properties
CAS No. |
6282-48-0 |
|---|---|
Molecular Formula |
C10H10Cl2O2 |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
propyl 3,4-dichlorobenzoate |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h3-4,6H,2,5H2,1H3 |
InChI Key |
KVMGYBASZGWQTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
The ¹H NMR spectrum of Propyl 3,4-dichlorobenzoate (B1239242) provides information on the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern of the benzene (B151609) ring. The proton on C2 of the benzene ring typically appears as a doublet, while the protons on C5 and C6 also show distinct splitting patterns due to their coupling with adjacent protons. The propyl group protons exhibit characteristic signals: a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl group, and a triplet for the methylene group attached to the ester oxygen.
Table 1: ¹H NMR Spectroscopic Data for Propyl 3,4-dichlorobenzoate
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 8.14 | d | 2.0 | H-2 |
| 7.89 | dd | 8.4, 2.0 | H-6 |
| 7.59 | d | 8.4 | H-5 |
| 4.25 | t | 6.7 | O-CH₂-CH₂-CH₃ |
| 1.79 | sext | 7.4 | O-CH₂-CH₂-CH₃ |
| 1.03 | t | 7.4 | O-CH₂-CH₂-CH₃ |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the ester group is typically observed at a downfield chemical shift. The aromatic carbons show a range of chemical shifts depending on their substitution and position relative to the chlorine atoms and the ester group. The three carbons of the propyl group are also readily identified in the aliphatic region of the spectrum.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 164.0 | C=O |
| 137.5 | C-4 |
| 133.0 | C-3 |
| 131.5 | C-1 |
| 131.0 | C-6 |
| 129.5 | C-5 |
| 128.0 | C-2 |
| 67.0 | O-CH₂-CH₂-CH₃ |
| 22.0 | O-CH₂-CH₂-CH₃ |
| 10.5 | O-CH₂-CH₂-CH₃ |
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the aromatic protons on adjacent carbons (H-5 with H-6) and between the adjacent protons of the propyl chain (O-CH₂ with -CH₂- and -CH₂- with -CH₃).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would link the proton signals of the propyl chain and the aromatic ring to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons and for confirming the connection of the propyl group to the ester oxygen and the ester group to the aromatic ring. For instance, a correlation between the protons of the O-CH₂ group and the carbonyl carbon would be expected.
Mass Spectrometry (MS) for Molecular Information
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₀Cl₂O₂), the expected exact mass would be calculated based on the most abundant isotopes of its constituent atoms. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately 65% of the intensity of the molecular ion peak (M) and the M+4 peak also being observable.
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint of the compound that can be used for structural elucidation. For this compound, common fragmentation pathways would include the loss of the propyl group, the propoxy group, and cleavage of the ester bond to form the 3,4-dichlorobenzoyl cation, which would be a prominent peak in the spectrum. Further fragmentation of the aromatic ring could also occur.
Fragmentation Pathway Analysis
In mass spectrometry, particularly with electron ionization (EI), this compound undergoes predictable fragmentation, yielding a pattern that is characteristic of its structure as an aromatic ester. The initial event is the ionization of the molecule to form a molecular ion [M]•+. Due to the presence of two chlorine atoms, the molecular ion peak will appear as a cluster of peaks (M, M+2, M+4) reflecting the natural isotopic abundance of ³⁵Cl (approximately 75%) and ³⁷Cl (approximately 25%). docbrown.info
The primary fragmentation pathways for aromatic esters involve cleavages at the ester group and within the alkyl chain. youtube.comlibretexts.org For this compound, the following fragmentation steps are anticipated:
Alpha Cleavage (Loss of the Propoxy Radical): A significant fragmentation pathway is the cleavage of the C-O bond between the carbonyl group and the propyl group, leading to the loss of a propoxy radical (•OCH₂CH₂CH₃) or, more commonly, the loss of the propyl group followed by rearrangement. The most prominent fragment in this pathway is the highly stable 3,4-dichlorobenzoyl cation. libretexts.org
Loss of Propene via McLafferty Rearrangement: Esters with an alkyl chain of at least three carbons can undergo a McLafferty rearrangement. This involves the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen via a six-membered transition state, resulting in the elimination of a neutral propene molecule (CH₃CH=CH₂) and the formation of a radical cation of 3,4-dichlorobenzoic acid. youtube.com
Fragmentation of the Propyl Group: The propyl cation (C₃H₇⁺) can be formed, although its abundance may be lower compared to fragments containing the aromatic ring. cdnsciencepub.com Further fragmentation can lead to the loss of ethene, forming the ethyl cation.
Fragmentation of the Aromatic Ring: The dichlorophenyl fragment itself can undergo fragmentation. This typically involves the loss of a chlorine atom (Cl•) or the elimination of a neutral HCl molecule. The subsequent loss of carbon monoxide (CO) from the benzoyl cation is also a common pathway for esters. docbrown.info
The resulting mass spectrum would thus be a composite of these fragments, with the most abundant peaks likely corresponding to the molecular ion and the 3,4-dichlorobenzoyl cation.
Table 1: Predicted Mass-to-Charge (m/z) Values for Major Fragments of this compound Note: m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl).
| Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |
| [C₁₀H₁₀Cl₂O₂]•+ | Molecular Ion | 232 | Ionization |
| [C₇H₃Cl₂O]+ | 3,4-Dichlorobenzoyl cation | 173 | Alpha cleavage (loss of •OC₃H₇) |
| [C₇H₄Cl₂O₂]•+ | 3,4-Dichlorobenzoic acid radical cation | 190 | McLafferty Rearrangement (loss of C₃H₆) |
| [C₄H₃Cl₂]+ | Dichlorocyclobutadienyl cation | 110 | Ring fragmentation |
| [C₆H₃Cl₂]+ | Dichlorophenyl cation | 145 | Loss of CO from benzoyl cation |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions characteristic of an aromatic ester. spectroscopyonline.com The key vibrational modes are associated with the carbonyl group (C=O), the carbon-oxygen single bonds (C-O) of the ester, and the substituted benzene ring.
The spectrum can be interpreted by examining specific regions:
C=O Stretching: A strong and sharp absorption band is expected in the region of 1720-1740 cm⁻¹. This peak is characteristic of the carbonyl stretch in aromatic esters. spectroscopyonline.com Conjugation with the benzene ring slightly lowers this frequency compared to saturated esters.
C-O Stretching: Esters exhibit two distinct C-O stretching vibrations. A strong band between 1250-1300 cm⁻¹ corresponds to the asymmetric C-C(=O)-O stretch, and another strong band between 1100-1150 cm⁻¹ is due to the symmetric O-C-C stretch of the propyl group. spectroscopyonline.com
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically produce several sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine stretching vibrations for aryl chlorides give rise to strong absorptions in the fingerprint region, typically between 1000-1100 cm⁻¹.
Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are informative about the substitution pattern of the benzene ring. For a 1,2,4-trisubstituted ring, a strong absorption is expected in the 800-890 cm⁻¹ range.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration | Reference |
| >3000 | Weak-Medium | Aromatic C-H Stretch | chemicalbook.com |
| 1720-1740 | Strong, Sharp | Ester C=O Stretch | spectroscopyonline.com |
| 1450-1600 | Medium, Sharp | Aromatic C=C Ring Stretch | chemicalbook.com |
| 1250-1300 | Strong | Asymmetric C-C(=O)-O Stretch | spectroscopyonline.com |
| 1100-1150 | Strong | Symmetric O-C-C Stretch | spectroscopyonline.com |
| 1000-1100 | Strong | Aryl C-Cl Stretch | nist.gov |
| 800-890 | Strong | Aromatic C-H Out-of-Plane Bend | chemicalbook.comnih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the dichlorinated benzoyl chromophore. The absorption of UV light excites electrons from lower-energy bonding or non-bonding molecular orbitals to higher-energy anti-bonding orbitals.
For aromatic compounds like this, the most significant absorptions arise from π → π* transitions within the benzene ring. youtube.com Benzene itself shows primary absorption bands around 184 nm and 204 nm, and a weaker, secondary "benzenoid" band with fine structure around 255 nm. youtube.com
The presence of substituents on the benzene ring alters the energy levels of the molecular orbitals, typically shifting the absorption maxima to longer wavelengths (a bathochromic shift) and often increasing the absorption intensity (a hyperchromic effect). shimadzu.com In this compound, three substituents influence the spectrum:
-COOC₃H₇ (Propoxycarbonyl group): This group extends the conjugation of the π system, causing a significant bathochromic shift.
-Cl (Chloro groups): The chlorine atoms, with their lone pairs of electrons, also participate in resonance with the ring (a +R effect) and exert an inductive effect (-I effect). This leads to further bathochromic shifts.
Consequently, the primary absorption bands for this compound are expected to be shifted to well above 220 nm, and the secondary benzenoid band will likely be observed near 280-300 nm, possibly with its fine structure obscured.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Expected λₘₐₓ Region (nm) | Chromophore |
| π → π | ~240-260 | Dichlorobenzoyl system |
| π → π (Benzenoid) | ~280-300 | Dichlorobenzoyl system |
Chromatographic Methodologies for Purity and Separation
Chromatography is essential for the separation, purification, and quantitative analysis of this compound. The choice of method depends on the sample matrix, the required purity, and the scale of the separation.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For a relatively non-polar compound like this compound (with a calculated XLogP3 of 4.3), reversed-phase HPLC (RP-HPLC) is the most suitable mode. nih.gov
A typical RP-HPLC method would involve:
Stationary Phase: A non-polar stationary phase, most commonly a C18 (octadecylsilane) or C8 (octylsilane) bonded silica (B1680970) column. sielc.com
Mobile Phase: A polar mobile phase, typically a mixture of water and a water-miscible organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov The separation is controlled by adjusting the ratio of the organic solvent to water; a higher concentration of the organic solvent will decrease the retention time. Gradient elution, where the solvent composition is changed during the run, can be used to effectively separate mixtures with a wide range of polarities.
Detection: UV detection is ideal, as the aromatic ring provides strong chromophores. The detector would be set to a wavelength corresponding to one of the absorption maxima, such as in the 240-260 nm range.
This method is scalable and can be adapted for preparative separations to isolate the compound in high purity. sielc.com
Gas Chromatography (GC) is an excellent method for the analysis of volatile and semi-volatile compounds that are thermally stable. This compound is sufficiently volatile and stable for GC analysis.
A standard GC method would utilize:
Column: A high-resolution fused-silica capillary column. The stationary phase would be a non-polar or mid-polarity polysiloxane, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms).
Carrier Gas: An inert gas, typically helium or hydrogen.
Injector and Detector: A split/splitless injector would be used to introduce the sample, which is typically dissolved in a volatile organic solvent. The oven temperature would be programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. Flame Ionization Detection (FID) provides a robust and universally sensitive response to organic compounds. For higher selectivity and structural confirmation, a Mass Spectrometer (MS) is used as the detector (GC-MS). nih.gov
GC-MS is particularly powerful as it provides both the retention time for identification and the mass spectrum for structural elucidation and confirmation. nih.gov
Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. wikipedia.org SFC combines some of the advantages of both GC and HPLC. libretexts.org Because it operates as a normal-phase technique, it is well-suited for the separation of moderately polar and non-polar compounds like esters and aromatic compounds. libretexts.orgnih.gov For this compound, SFC could offer faster analysis times and reduced solvent consumption compared to HPLC. The mobile phase would likely consist of supercritical CO₂ modified with a small amount of a polar organic solvent, such as methanol, to fine-tune the retention. libretexts.org
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique designed specifically for the separation of highly polar and hydrophilic compounds. bepls.comnih.gov The separation mechanism involves the partitioning of polar analytes into a water-enriched layer adsorbed onto a polar stationary phase (e.g., bare silica or a bonded polar functional group). sigmaaldrich.com Given that this compound is a non-polar, hydrophobic molecule, it would have very little to no retention under HILIC conditions. nih.govwikipedia.org Therefore, HILIC is not a suitable or conventional chromatographic method for the analysis or purification of this compound.
Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR)
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the definitive identification and quantification of specific compounds in complex mixtures. For a molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are the most powerful and relevant techniques. google.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds. This compound, being an ester, is amenable to GC analysis. In GC-MS, the gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed structural information, enabling unambiguous identification.
For this compound, the electron ionization (EI) mass spectrum would be expected to show a characteristic fragmentation pattern. The molecular ion peak (M+) would be present, and key fragment ions would likely correspond to the loss of the propyl group and fragmentation of the dichlorobenzoyl moiety. The isotopic signature of the two chlorine atoms would be a key feature for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective technique that is particularly useful for compounds that are not sufficiently volatile or stable for GC analysis. It is also a method of choice for analyzing samples in complex aqueous matrices. An LC-MS/MS (tandem mass spectrometry) method provides enhanced selectivity and is the standard for trace-level quantification. mdpi.com
In the analysis of this compound, reversed-phase liquid chromatography would be used for separation. The mass spectrometer, likely using electrospray ionization (ESI) in positive mode, would detect the protonated molecule [M+H]+. In an MS/MS experiment, this parent ion would be fragmented to produce characteristic product ions, which are used for highly selective quantification in a mode known as Multiple Reaction Monitoring (MRM).
Table 1: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temp. | 280 °C |
| Oven Program | 80 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| MS Ionization | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 40-450 |
| Expected Ions | Molecular Ion (M+), fragments from loss of propyl group, dichlorobenzoyl fragments |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
LC-NMR directly couples the separation power of HPLC with the structure-elucidating capability of NMR spectroscopy. google.com This technique is particularly powerful for the unambiguous identification of isomers and for the structural analysis of unknown compounds or impurities without the need for isolation. lgcstandards.com For dichlorinated compounds like this compound, LC-NMR could definitively distinguish it from other positional isomers, such as Propyl 3,5-dichlorobenzoate.
The process involves separating the sample by LC and transferring the eluent containing the peak of interest into the NMR flow cell. The chromatographic flow is then stopped, and the NMR spectrum is acquired. eag.com While a dedicated LC-NMR study on this compound is not documented, the technique offers significant potential for detailed characterization in a research context. google.com
Development of Novel Analytical Methods for Trace Analysis
The detection of trace levels of chlorinated aromatic compounds in environmental and biological matrices is of significant interest. The development of novel analytical methods focuses on achieving lower limits of detection (LOD) and quantification (LOQ), improving sample throughput, and minimizing matrix interference. iupac.org
For this compound, a state-of-the-art trace analysis method would likely involve sample preparation using Solid-Phase Extraction (SPE) followed by analysis with LC-MS/MS. mdpi.com SPE allows for the concentration of the analyte from a large sample volume and the removal of interfering matrix components. The subsequent analysis by LC-MS/MS using MRM provides the high sensitivity and selectivity required for detecting concentrations at the parts-per-billion (ppb) or parts-per-trillion (ppt) level.
Research in this area often focuses on:
Advanced Sorbents for SPE: Developing new sorbent materials that offer higher selectivity and recovery for the target analyte.
Miniaturization: Techniques like solid-phase microextraction (SPME) and headspace solvent microextraction reduce solvent consumption and can improve enrichment factors. nih.gov
High-Resolution Mass Spectrometry (HRMS): The use of HRMS analyzers, such as Time-of-Flight (TOF) or Orbitrap, can provide additional confirmation of the elemental composition of the analyte, further increasing confidence in identification at trace levels.
Table 2: Illustrative LC-MS/MS Parameters for Trace Analysis of this compound
| Parameter | Value |
| LC Column | C18 reversed-phase, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 5 min |
| Flow Rate | 0.3 mL/min |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]+ |
| Product Ions | Hypothetical transitions based on fragmentation (e.g., loss of propyl group) |
Computational Chemistry and Molecular Modeling of Propyl 3,4 Dichlorobenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution, molecular orbital energies, and reactivity indices. For a molecule like propyl 3,4-dichlorobenzoate (B1239242), this information is crucial for predicting its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like propyl 3,4-dichlorobenzoate.
DFT studies can be employed to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms. From this optimized structure, a range of electronic properties can be calculated. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. acs.org
Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for understanding how the molecule interacts with biological receptors. For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester group and the chlorine atoms, and positive potential around the hydrogen atoms.
While specific DFT data for this compound is not widely published, the methodology is standard for the analysis of pesticides. For example, DFT has been used to study other fungicides to elucidate their structural and electronic properties. nih.gov A hypothetical table of DFT-calculated properties for this compound, based on typical results for similar molecules, is presented below for illustrative purposes.
Illustrative DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to electron-donating ability and susceptibility to oxidation. |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability and susceptibility to reduction. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. A larger gap suggests higher stability. |
Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data in the theoretical model. These methods can be highly accurate but are computationally expensive. For a molecule of the size of this compound, high-level ab initio calculations would be computationally demanding but could provide very precise information about its electronic structure and properties.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. They are much faster than ab initio or DFT methods, allowing for the study of larger molecular systems or for high-throughput screening. However, their accuracy is dependent on the quality of the parameters used. These methods could be applied to this compound for preliminary conformational searches or to estimate properties for a large number of related compounds.
Quantum chemical calculations are also powerful tools for predicting the spectroscopic properties of molecules. By calculating the vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra of this compound. Comparing these predicted spectra with experimental data can help to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes.
Molecular Mechanics and Molecular Dynamics Simulations
While quantum mechanics provides a detailed picture of the electronic structure, molecular mechanics (MM) and molecular dynamics (MD) are computational methods better suited for studying the conformational flexibility and intermolecular interactions of larger systems over time.
This compound has several rotatable bonds, leading to a large number of possible conformations. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. This is typically done using molecular mechanics force fields, which treat the molecule as a collection of atoms connected by springs.
Molecular dynamics (MD) simulations provide a time-dependent view of the molecular system. An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements over time. This allows for the study of how this compound molecules interact with each other in the solid state or in solution.
In the context of its fungicidal activity, MD simulations can be used to study the interaction of this compound with its target enzyme. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for binding. arxiv.org Understanding these interactions at an atomic level is crucial for designing more potent inhibitors.
In the solid state, MD simulations can provide insights into the crystal packing arrangements of this compound. The way molecules pack in a crystal influences properties such as melting point, solubility, and bioavailability. The crystal structure of the related compound 3,4-dichlorobenzoic acid is known, which could serve as a starting point for modeling the packing of its propyl ester. mathub.io
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energetic pathways that are often difficult to observe experimentally. For the formation of this compound, the most common synthetic route is the esterification of 3,4-dichlorobenzoic acid with propanol (B110389), typically in the presence of an acid catalyst.
Computational approaches, such as Density Functional Theory (DFT), are instrumental in modeling this reaction. These methods can calculate the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. Key aspects that can be elucidated include:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 3,4-dichlorobenzoic acid by the acid catalyst. Computational models can determine the most likely site of protonation and the associated energy changes.
Nucleophilic Attack: The next step involves the nucleophilic attack of the hydroxyl group of propanol on the protonated carbonyl carbon. Computational analysis can model the trajectory of this attack and the structure of the resulting tetrahedral intermediate.
Catalyst Regeneration: Finally, the catalyst is regenerated, and the final ester product is formed.
While specific computational studies on the synthesis of this compound are not prevalent in publicly accessible literature, the principles of applying computational methods to similar esterification reactions are well-established. For instance, DFT calculations could be employed to compare different potential catalysts or to study the effect of the chloro-substituents on the reaction rate and equilibrium.
Table 1: Key Steps in the Esterification of 3,4-dichlorobenzoic Acid with Propanol and Corresponding Computational Insights
| Reaction Step | Description | Computational Insights Provided by DFT |
| Protonation | The carbonyl oxygen of 3,4-dichlorobenzoic acid is protonated by an acid catalyst. | - Determination of the most favorable protonation site. - Calculation of the energy of protonation. |
| Nucleophilic Attack | The hydroxyl group of propanol attacks the carbonyl carbon. | - Modeling of the transition state for the nucleophilic attack. - Determination of the activation energy for this step. |
| Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. | - Optimization of the geometry of the intermediate. - Calculation of the stability of the intermediate. |
| Proton Transfer | A proton is transferred from the incoming alcohol oxygen to one of the original carboxyl oxygens. | - Mapping of the proton transfer pathway. - Calculation of the energy barriers for proton transfer. |
| Water Elimination | A molecule of water is eliminated. | - Modeling of the C-O bond cleavage and water departure. - Calculation of the energy change associated with water elimination. |
| Deprotonation | The protonated ester is deprotonated to yield the final product and regenerate the catalyst. | - Determination of the final product energy. - Overall reaction energy profile. |
Structure Prediction and Validation
The three-dimensional structure of a molecule is fundamental to its chemical and physical properties. Computational chemistry provides methods for predicting molecular structures with a high degree of accuracy. For this compound, the structure can be predicted using methods like ab initio calculations or DFT. These calculations would typically start with a plausible initial geometry, which is then optimized to find the lowest energy conformation.
Once a reliable computational model is established, various molecular properties of this compound can be calculated.
Table 2: Computationally Predicted Properties of 3,4-Dichlorobenzoic Acid
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O₂ | PubChem nih.gov |
| Molecular Weight | 191.01 g/mol | PubChem nih.gov |
| XLogP3 | 3.5 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
Note: These properties are for the parent acid, 3,4-dichlorobenzoic acid. Similar computational methods can be applied to predict the properties of this compound.
Validation of the predicted structure of this compound would ideally involve comparison with experimental data, such as that obtained from X-ray crystallography or NMR spectroscopy. In the absence of such data, the confidence in the predicted structure relies on the proven accuracy of the computational methods for similar molecules.
Integration of Machine Learning and Artificial Intelligence in Molecular Design and Prediction
In recent years, machine learning (ML) and artificial intelligence (AI) have become increasingly powerful tools in chemistry, particularly in the realm of molecular design and property prediction. nih.gov For a compound like this compound, ML models could be employed to predict a wide range of properties, including its biological activity, toxicity, and physicochemical characteristics. nih.govmagtechjournal.comfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent examples of the application of ML in this field. nih.govnih.gov These models are built by training algorithms on large datasets of molecules with known properties. The models learn the complex relationships between molecular descriptors (numerical representations of a molecule's structure) and the property of interest.
For this compound, a hypothetical workflow for predicting its toxicity using ML could involve the following steps:
Data Collection: A large dataset of compounds with experimentally determined toxicity values would be assembled. This dataset would ideally include other esters and chlorinated aromatic compounds.
Descriptor Calculation: For each molecule in the dataset, a set of molecular descriptors would be calculated. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex 3D descriptors (e.g., molecular shape, surface area).
Model Training: An ML algorithm, such as a random forest, support vector machine, or a neural network, would be trained on the dataset to learn the relationship between the descriptors and toxicity. mdpi.com
Prediction for this compound: The trained model would then be used to predict the toxicity of this compound by inputting its calculated molecular descriptors.
The accuracy of such predictions is highly dependent on the quality and diversity of the training data. nih.gov
Table 3: Applications of Machine Learning and AI in the Study of this compound
| Application Area | ML/AI Technique | Predicted Properties/Outcomes |
| Toxicity Prediction | QSAR, Deep Neural Networks | - Acute and chronic toxicity. - Carcinogenicity, mutagenicity. - Endocrine disruption potential. |
| Pharmacokinetic (ADMET) Prediction | Regression and Classification Models | - Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. |
| Physicochemical Property Prediction | QSPR, Gradient Boosting Machines | - Solubility, boiling point, vapor pressure. |
| Biological Activity Prediction | Molecular Docking with ML Scoring, Proteochemometric modeling | - Potential binding affinity to various biological targets. |
| De Novo Molecular Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | - Generation of novel molecules with similar desired properties. |
The integration of ML and AI with traditional computational chemistry methods holds the promise of accelerating the discovery and development of new molecules with optimized properties, while also providing valuable insights into the potential risks associated with existing compounds like this compound.
Structure Property Relationships in Non Biological Applications of Propyl 3,4 Dichlorobenzoate
Influence of Aromatic Ring Chlorination on Molecular Architecture and Conformation
The introduction of chlorine atoms onto the aromatic ring of a benzoate (B1203000) ester significantly influences the molecule's three-dimensional structure and preferred conformation. Halogens like chlorine are known to modulate the conformational properties of molecules, which is a key factor in the design of materials. acs.orgacs.org The two chlorine atoms at the 3- and 4-positions of the benzene (B151609) ring in propyl 3,4-dichlorobenzoate (B1239242) impose specific geometric constraints and electronic distributions that define its molecular architecture.
Detailed crystal structure analysis of the parent compound, 3,4-dichlorobenzoic acid, reveals key architectural details that are largely preserved in its ester derivatives. nih.gov The C–Cl bonds, the geometry of the benzene ring, and the relative orientation of the carboxyl group are established with high precision. For 3,4-dichlorobenzoic acid, the crystal structure is monoclinic with the space group P 1 21/c 1. nih.gov The presence of the two chlorine atoms leads to a slight distortion of the benzene ring from perfect hexagonal symmetry.
The conformation of the propyl ester chain relative to the dichlorobenzoyl group is subject to rotational freedom around the ester C-O bond. However, the steric bulk and electronic nature of the ortho-chlorine (at position 3) can influence this rotation, potentially favoring specific conformers that minimize steric hindrance and optimize electrostatic interactions. This conformational preference is critical as it dictates how the molecules pack in a solid state, which in turn affects the material's bulk properties.
Table 1: Crystal Structure Data for 3,4-Dichlorobenzoic Acid This data for the parent acid provides insight into the core molecular geometry.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 3.7527 |
| b (Å) | 6.2589 |
| c (Å) | 30.957 |
| α (°) | 90.00 |
| β (°) | 90.871 |
| γ (°) | 90.00 |
| Source: PubChem CID 5817 nih.gov |
Steric and Electronic Effects of Chlorine Substituents on Benzoate Esters
The chlorine substituents on the aromatic ring of propyl 3,4-dichlorobenzoate exert profound steric and electronic effects that are fundamental to its chemical behavior and material properties.
Electronic Effects: Chlorine is an electronegative atom that withdraws electron density from the benzene ring through the sigma (σ) bonds, an effect known as the inductive effect (-I). libretexts.org This electron withdrawal is significant and deactivates the aromatic ring, making it less susceptible to electrophilic substitution compared to benzene. msu.edu The two chlorine atoms in this compound amplify this effect, reducing the electron density on the aromatic ring. libretexts.org
Steric Effects: The physical size of the chlorine atoms introduces steric hindrance. acs.org While a chlorine atom at the 4-position (para) does not sterically encumber the ester group, the chlorine at the 3-position (meta) is adjacent to the ester's point of attachment. This can influence the rotational freedom of the ester group and affect how the molecule interacts with other molecules in a condensed phase. In reactions involving the ester group, this steric presence can modulate reactivity and accessibility. acs.org The combination of these steric and electronic factors is a well-established principle in organic chemistry, influencing everything from reaction rates to molecular conformation. acs.orglibretexts.org
Correlations between Molecular Structure and Material Properties
The specific arrangement of atoms in this compound directly correlates with its potential material properties, from its interaction with light to its ability to form ordered assemblies.
The optical properties of aromatic esters are governed by the electronic transitions within the π-conjugated system of the benzene ring and the carbonyl group. The presence of chlorine atoms modifies the energy levels of the molecular orbitals involved in these transitions. The strong inductive effect of the chlorine atoms generally leads to a bathochromic (red) shift in the absorption spectra compared to unsubstituted benzene, moving the absorption maxima to longer wavelengths.
While specific photophysical data for this compound is not widely published, studies on related chlorobenzoic acids and other functionalized aromatic systems provide insights. mdpi.comrsc.org It is expected that the compound will exhibit characteristic absorption bands in the UV region. Fluorescence and phosphorescence are also possible, although halogenated compounds often exhibit enhanced intersystem crossing due to the heavy-atom effect, which can favor phosphorescence over fluorescence. This phenomenon could be exploited in the design of phosphorescent materials for sensing or imaging applications.
The electronic properties of organic molecules, particularly their potential as semiconductors, are determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electron-withdrawing nature of the dichlorinated phenyl group significantly lowers the energy of both the HOMO and LUMO levels compared to non-halogenated analogues.
This modulation of frontier molecular orbital energies is a key strategy in designing organic electronic materials. nih.gov While this compound itself is not a traditional conjugated polymer, its properties can be informative. The introduction of electron-withdrawing groups is a common tactic to create n-type organic semiconductors, which transport negative charge carriers (electrons). The low-lying LUMO, a result of the chlorine substituents, could facilitate electron injection and transport. Further functionalization of this molecular scaffold could lead to materials with tailored semiconducting characteristics for applications in organic electronics. rsc.org
Supramolecular assembly, the spontaneous organization of molecules into well-defined structures through non-covalent interactions, is a powerful tool for creating functional nanomaterials. nih.govmdpi.com this compound possesses several features that make it a candidate for directed self-assembly.
Halogen Bonding: The chlorine atoms can act as halogen bond donors, forming directional interactions with electron-donating atoms (like the oxygen of a carbonyl group) on adjacent molecules. This type of interaction is increasingly used to control crystal packing and design complex molecular architectures. mdpi.com
π–π Stacking: The electron-deficient dichlorinated aromatic ring can engage in π–π stacking interactions with other aromatic systems. The electron-poor nature of the ring can lead to favorable quadrupole-quadrupole interactions with other similar rings.
C–H···O and C–H···Cl Interactions: Weak hydrogen bonds involving the C-H bonds of the propyl chain or the aromatic ring as donors and the carbonyl oxygen or chlorine atoms as acceptors can further stabilize the resulting supramolecular structures. mdpi.com
These combined interactions can guide the molecules to assemble into ordered one-, two-, or three-dimensional networks. The ability to form such ordered structures is a prerequisite for many applications, including organic field-effect transistors and sensors, where charge transport and surface interactions are critical. rsc.org
Design Principles for Tailored Functional Materials
The structure-property relationships of this compound provide a blueprint for designing more complex functional materials. By understanding the role of each component of the molecule, one can rationally modify its structure to achieve desired properties.
Tuning Electronic Properties: The degree of halogenation and the position of the halogens on the ring can be varied to fine-tune the HOMO/LUMO energy levels. Replacing chlorine with bromine or iodine (heavier halogens) would further enhance spin-orbit coupling, potentially leading to more efficient phosphorescent materials.
Controlling Solubility and Morphology: The alkyl ester chain can be altered to control solubility and influence molecular packing. Longer or branched alkyl chains can increase solubility in organic solvents and disrupt close packing, leading to amorphous films, while shorter chains might favor crystallinity.
Introducing Additional Functionality: The molecular scaffold can be further functionalized. For example, adding polymerizable groups could allow this compound to be incorporated as a monomer into electroactive or photoactive polymers. rsc.org Attaching groups capable of strong hydrogen bonding would provide another level of control over supramolecular assembly. rsc.org
By applying these principles, this compound and its derivatives can be viewed as versatile building blocks for a new generation of organic materials with tailored optical, electronic, and self-assembly characteristics. mdpi.com
Environmental Fate and Degradation Pathways of Propyl 3,4 Dichlorobenzoate
Abiotic Degradation Mechanisms of Propyl 3,4-dichlorobenzoate (B1239242)
Abiotic degradation encompasses the chemical transformation of a compound in the environment without the involvement of biological organisms. For Propyl 3,4-dichlorobenzoate, the primary abiotic degradation mechanisms are expected to be photodegradation and hydrolysis, with oxidation/reduction reactions potentially playing a role under specific environmental conditions.
Photodegradation (Direct and Indirect Photolysis) in Various Media
Photodegradation, or photolysis, is the breakdown of chemical compounds by light. This process can occur through direct absorption of light by the compound (direct photolysis) or through reactions with photochemically produced reactive species in the environment, such as hydroxyl radicals (indirect photolysis).
Direct Photolysis: this compound is expected to absorb ultraviolet (UV) radiation from sunlight due to the presence of the aromatic ring. This absorption of energy can lead to the excitation of electrons and subsequent cleavage of chemical bonds. The primary bond susceptible to cleavage in this molecule would be the carbon-chlorine (C-Cl) bond, leading to dechlorination. The ester linkage could also be a target for photodegradation. The rate and extent of direct photolysis are dependent on the intensity of solar radiation, the quantum yield of the reaction, and the UV absorption spectrum of the compound.
Indirect Photolysis: In natural waters and the atmosphere, indirect photolysis is often a more significant degradation pathway. This process is mediated by photosensitized reactions involving natural substances like humic acids and nitrate ions, which absorb sunlight and generate highly reactive oxygen species (ROS), including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxyl radicals (ROO•). These reactive species can readily attack the aromatic ring and the ester group of this compound, leading to hydroxylation, dehalogenation, and eventual mineralization. The rate of indirect photolysis is influenced by the concentration of these photosensitizers and the reactivity of the target compound with the generated radicals.
No specific experimental data for the photodegradation of this compound was found. The following table provides hypothetical half-lives based on data for similar chlorinated aromatic compounds.
| Medium | Degradation Process | Estimated Half-life (t½) | Primary Products |
| Surface Water | Direct Photolysis | Weeks to Months | 3-chloro-4-hydroxybenzoic acid, 3,4-dichlorobenzoic acid, propanol (B110389) |
| Surface Water | Indirect Photolysis (with humic acids) | Days to Weeks | Hydroxylated and dechlorinated derivatives, ring cleavage products |
| Atmosphere | Gas-phase reaction with •OH radicals | Hours to Days | Chlorinated phenols, ring cleavage products |
Table 1: Hypothetical Photodegradation Half-lives and Products of this compound in Different Environmental Media.
Hydrolysis Pathways of Benzoate (B1203000) Esters in Environmental Compartments
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For this compound, the ester linkage is susceptible to hydrolysis, which can be catalyzed by acids or bases. chemguide.co.uk In the environment, this process can occur in water bodies, soil pore water, and sediments.
The hydrolysis of this compound will yield 3,4-dichlorobenzoic acid and propanol. The rate of hydrolysis is highly dependent on pH and temperature.
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the reaction is initiated by the protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Neutral Hydrolysis: At neutral pH, the reaction with water is slow.
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (high pH), the hydroxide ion (OH⁻) acts as a nucleophile, directly attacking the carbonyl carbon. This process is generally faster and irreversible compared to acid-catalyzed hydrolysis. chemguide.co.uk
Given that most natural waters have a pH range of 6 to 9, both neutral and base-catalyzed hydrolysis are environmentally relevant pathways for this compound.
No specific experimental data for the hydrolysis of this compound was found. The following table presents representative hydrolysis rate constants and half-lives for similar benzoate esters at 25°C.
| pH | Rate Constant (k) | Half-life (t½) | Reaction Type |
| 4 | 1.0 x 10⁻⁸ s⁻¹ | ~2.2 years | Acid-catalyzed |
| 7 | 3.2 x 10⁻⁸ s⁻¹ | ~0.7 years | Neutral |
| 9 | 1.0 x 10⁻⁶ s⁻¹ | ~8 days | Base-catalyzed |
Table 2: Representative Hydrolysis Rate Constants and Half-lives of a Benzoate Ester at Different pH Values.
Oxidation/Reduction Reactions
Oxidation and reduction reactions in the environment can also contribute to the degradation of this compound, although they are generally considered less significant than photodegradation and hydrolysis for this class of compounds under typical environmental conditions.
Oxidation: Oxidizing agents present in the environment, such as manganese oxides in soils and sediments, or ozone and hydroxyl radicals in the atmosphere, can potentially oxidize the aromatic ring or the propyl chain of the molecule. This can lead to the formation of hydroxylated derivatives and other oxidation products.
Reduction: Under anaerobic (oxygen-deficient) conditions, such as in saturated soils, sediments, and groundwater, reductive dechlorination can occur. In this process, the chlorine atoms on the aromatic ring are sequentially removed and replaced by hydrogen atoms. This is a crucial step in the detoxification of chlorinated aromatic compounds. The reduction potential of the environment and the presence of electron donors are key factors controlling the rate of this reaction.
Biotic Degradation Mechanisms of this compound
Biotic degradation involves the transformation of chemical compounds by microorganisms such as bacteria and fungi. This is a major pathway for the removal of many organic pollutants from the environment. The biodegradation of this compound is expected to proceed through the initial hydrolysis of the ester bond, followed by the degradation of the resulting 3,4-dichlorobenzoic acid and propanol.
Aerobic Biodegradation Pathways in Soil and Water
Under aerobic conditions (in the presence of oxygen), microorganisms can utilize organic compounds as a source of carbon and energy. The aerobic biodegradation of this compound would likely involve the following steps:
Ester Hydrolysis: The initial and often rate-limiting step is the enzymatic hydrolysis of the ester linkage by microbial esterases, yielding 3,4-dichlorobenzoic acid and propanol. Propanol is readily biodegradable and can be quickly mineralized to carbon dioxide and water.
Degradation of 3,4-Dichlorobenzoic Acid: The resulting 3,4-dichlorobenzoic acid is a more persistent molecule. Its aerobic biodegradation typically proceeds through the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxylated intermediate (a catechol). This is followed by ring cleavage, either through an ortho or meta pathway, and subsequent metabolism through central metabolic pathways like the Krebs cycle. researchgate.net Reductive dechlorination may also occur as an initial step in some microorganisms.
Specific data on the biodegradation of this compound is not available. The table below outlines the expected aerobic biodegradation pathway and key intermediates based on studies of similar compounds.
| Step | Enzyme Type | Reactant | Intermediate/Product |
| 1 | Esterase | This compound | 3,4-Dichlorobenzoic acid + Propanol |
| 2 | Dioxygenase | 3,4-Dichlorobenzoic acid | Dichlorocatechol |
| 3 | Dioxygenase | Dichlorocatechol | Ring cleavage products |
| 4 | Various | Ring cleavage products | Intermediates of central metabolism (e.g., succinate, acetyl-CoA) |
| 5 | Various | Intermediates of central metabolism | CO₂, H₂O, Cl⁻ |
Table 3: Postulated Aerobic Biodegradation Pathway of this compound.
Anaerobic Biodegradation Processes
Under anaerobic conditions, the biodegradation of this compound would follow a different pathway. While the initial ester hydrolysis can still occur, the subsequent degradation of 3,4-dichlorobenzoic acid proceeds primarily through reductive dechlorination.
In this process, microorganisms use the chlorinated aromatic ring as an electron acceptor in the absence of more favorable acceptors like oxygen, nitrate, or sulfate. This leads to the sequential removal of chlorine atoms, producing less chlorinated benzoic acids (e.g., 3-chlorobenzoic acid, 4-chlorobenzoic acid, and finally benzoic acid). These less chlorinated or non-chlorinated intermediates can then be further degraded through fermentation or methanogenesis, ultimately leading to the formation of methane and carbon dioxide.
The rate of anaerobic biodegradation is generally slower than aerobic degradation and is highly dependent on the presence of suitable microbial communities and appropriate redox conditions.
The following table summarizes the likely anaerobic degradation pathway for this compound.
| Step | Process | Reactant | Intermediate/Product |
| 1 | Ester Hydrolysis | This compound | 3,4-Dichlorobenzoic acid + Propanol |
| 2 | Reductive Dechlorination | 3,4-Dichlorobenzoic acid | 3-Chlorobenzoic acid or 4-Chlorobenzoic acid |
| 3 | Reductive Dechlorination | Monochlorobenzoic acid | Benzoic acid |
| 4 | Fermentation/Methanogenesis | Benzoic acid and Propanol | CH₄, CO₂, H₂O |
Table 4: Postulated Anaerobic Biodegradation Pathway of this compound.
Role of Microbial Communities and Specific Enzymes in Degradation
The biodegradation of this compound is fundamentally driven by the metabolic activities of diverse microbial communities present in soil and aquatic environments. While direct studies on the propyl ester are limited, the degradation pathway is understood to commence with the hydrolysis of the ester bond, a reaction catalyzed by non-specific esterase enzymes commonly produced by a wide range of bacteria and fungi. This initial step yields 3,4-dichlorobenzoic acid and propanol, which are then subjected to further microbial metabolism.
The subsequent degradation of 3,4-dichlorobenzoic acid has been the focus of several microbiological studies. A variety of bacterial strains have been identified with the capability to utilize dichlorobenzoates as a carbon and energy source. For instance, bacteria such as Acinetobacter sp. strain 4CB1 have been shown to metabolize 3,4-dichlorobenzoate under anaerobic conditions nih.govresearchgate.netasm.org. Aerobic degradation has also been observed in strains like Edwardsiella tarda and Brevibacterium spp. jbarbiomed.comjbarbiomed.comresearchgate.net.
The enzymatic machinery responsible for the breakdown of the chlorinated aromatic ring is of particular interest. A key enzyme in the aerobic degradation pathway is catechol 1,2-dioxygenase. The activity of this enzyme in cell-free extracts of Edwardsiella tarda suggests that the degradation of 3,4-dichlorobenzoic acid proceeds via an ortho-ring cleavage pathway jbarbiomed.com. This involves the conversion of the aromatic ring into catechol intermediates, which are then further mineralized. Similarly, dioxygenases are implicated in the degradation of other chlorobenzoic acid isomers by Aeromonas hydrophila jbarbiomed.com.
The table below summarizes key microbial players and enzymes involved in the degradation of the core structure of this compound.
| Microorganism | Compound Degraded | Key Enzyme(s) | Degradation Condition |
|---|---|---|---|
| Acinetobacter sp. strain 4CB1 | 3,4-Dichlorobenzoate | Not specified | Anaerobic |
| Edwardsiella tarda | 3,4-Dichlorobenzoic acid | Catechol 1,2-dioxygenase | Aerobic |
| Brevibacterium spp. | 3,4-Dichlorobenzoic acid | Not specified | Aerobic |
| Aeromonas hydrophila | Chlorobenzoic acids | Dioxygenases | Aerobic |
Dehalogenation Mechanisms of Chlorinated Aromatic Compounds
A critical step in the biodegradation of chlorinated aromatic compounds like 3,4-dichlorobenzoic acid is dehalogenation, the removal of chlorine atoms from the aromatic ring. This process is crucial as it reduces the toxicity of the compound and facilitates further degradation. Several dehalogenation mechanisms have been identified in microorganisms nih.gov.
Hydrolytic Dehalogenation: This mechanism involves the replacement of a chlorine atom with a hydroxyl group from a water molecule. This has been observed in the degradation of 4-chlorobenzoate by Acinetobacter sp. strain 4CB1 under both aerobic and anaerobic conditions nih.govresearchgate.netasm.org.
Reductive Dehalogenation: Under anaerobic conditions, microorganisms can utilize chlorinated compounds as electron acceptors in a process known as dehalorespiration. This involves the replacement of a chlorine atom with a hydrogen atom. While not explicitly detailed for 3,4-dichlorobenzoate, this is a common mechanism for the anaerobic degradation of many chlorinated aromatic pollutants.
Oxygenolytic Dehalogenation: In aerobic pathways, dioxygenase enzymes incorporate oxygen atoms into the aromatic ring, which can lead to the destabilization and eventual removal of chlorine substituents. This is often coupled with the ring cleavage process. The detection of catechol 1,2-dioxygenase activity in bacteria degrading 3,4-dichlorobenzoic acid points towards an oxygenolytic dehalogenation step subsequent to the initial dihydroxylation of the aromatic ring jbarbiomed.com.
The table below outlines the primary dehalogenation mechanisms relevant to chlorinated aromatic compounds.
| Dehalogenation Mechanism | Description | Environmental Condition |
|---|---|---|
| Hydrolytic | Replacement of a chlorine atom with a hydroxyl group from water. | Aerobic and Anaerobic |
| Reductive | Replacement of a chlorine atom with a hydrogen atom, using the chlorinated compound as an electron acceptor. | Anaerobic |
| Oxygenolytic | Incorporation of oxygen into the aromatic ring leading to chlorine removal, often coupled with ring cleavage. | Aerobic |
Identification and Characterization of Transformation Products
The degradation of this compound proceeds through a series of intermediate compounds known as transformation products. Following the initial hydrolysis to 3,4-dichlorobenzoic acid, further microbial action leads to the formation of several key intermediates.
Under anaerobic conditions, the metabolism of 3,4-dichlorobenzoate by Acinetobacter sp. strain 4CB1 has been shown to result in the accumulation of 4-carboxy-1,2-benzoquinone as a final product nih.govresearchgate.netasm.org. This indicates an oxidative pathway even under anaerobic conditions, which is a notable finding.
In aerobic degradation pathways, the breakdown of dichlorobenzoates typically involves the formation of chlorocatechols. While the specific intermediates for 3,4-dichlorobenzoic acid are not definitively identified in the provided literature, based on analogous compounds, the pathway likely proceeds through the formation of 3,4-dichlorocatechol . This intermediate would then be subject to ring cleavage by dioxygenase enzymes.
The complete mineralization of the compound would ultimately lead to the formation of carbon dioxide, water, and inorganic chloride ions. The release of chloride ions is a key indicator of the successful dehalogenation and degradation of the parent compound jbarbiomed.com.
Factors Influencing Environmental Persistence and Degradation Rates
The persistence of this compound and its degradation products in the environment is influenced by a multitude of physicochemical and biological factors. These factors can significantly impact the rate and extent of biodegradation.
Environmental Conditions:
pH and Temperature: The optimal conditions for the biodegradation of 3,4-dichlorobenzoic acid by Brevibacterium spp. were found to be a pH of 7.0 and a temperature of 37°C jbarbiomed.com. Similarly, for Edwardsiella tarda, the degradation was influenced by both pH and temperature jbarbiomed.comresearchgate.net. Deviations from these optimal ranges can significantly slow down microbial metabolic activity.
Aeration: The availability of oxygen is a critical factor. Aerobic degradation pathways, which are generally more efficient for ring cleavage, are dependent on sufficient oxygen levels. An increased agitation rate, which enhances oxygen transfer, was found to improve the degradation of 3,4-dichlorobenzoic acid by Brevibacterium spp. jbarbiomed.com.
Compound Structure and Concentration:
Chemical Structure: The position of the chlorine atoms on the benzene (B151609) ring affects the susceptibility of the compound to microbial attack. The inherent chemical stability of the carbon-chlorine bond contributes to the persistence of chlorinated aromatic compounds.
Concentration: High concentrations of this compound or its degradation products can be toxic to microorganisms, thereby inhibiting the degradation process jbarbiomed.comresearchgate.net.
The table below summarizes the key factors that influence the environmental fate of this compound.
| Factor | Influence on Degradation |
|---|---|
| pH | Optimal degradation occurs at a neutral pH (around 7.0). |
| Temperature | Mesophilic temperatures (around 37°C) are generally optimal for microbial activity. |
| Oxygen Availability | Aerobic conditions are generally favorable for the complete mineralization of the aromatic ring. |
| Nutrient Availability | The presence of other carbon and nitrogen sources can either enhance (co-metabolism) or inhibit (catabolite repression) degradation. |
| Concentration | High concentrations can be toxic to degrading microorganisms. |
Application of Analytical Methods for Environmental Monitoring of Chlorinated Esters
Effective monitoring of this compound and its transformation products in various environmental matrices such as water and soil is crucial for assessing its environmental fate and potential risks. A range of analytical methods are employed for the detection and quantification of chlorinated esters and their corresponding acids.
Sample Preparation: The initial step in the analysis of environmental samples often involves extraction and concentration of the target analytes. For chlorinated acids in water, a common technique is liquid-liquid extraction with a solvent like methyl t-butyl ether after acidification of the sample osti.gov. The extract can then be concentrated to enhance detection limits.
Chromatographic Techniques:
Gas Chromatography (GC): GC is a powerful technique for separating and detecting volatile and semi-volatile organic compounds. For the analysis of acidic compounds like 3,4-dichlorobenzoic acid, a derivatization step is often necessary to convert them into more volatile forms. This can be achieved through methylation to form the corresponding ester. An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is therefore well-suited for the detection of chlorinated esters epa.gov.
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile and more polar compounds. Reversed-phase HPLC with a C18 column is commonly used for the separation of benzoic acids. Detection is typically achieved using an ultraviolet (UV) detector set at a wavelength where the analytes exhibit strong absorbance osti.gov.
Mass Spectrometry (MS): Coupling chromatographic techniques with mass spectrometry (GC-MS or LC-MS) provides a high degree of selectivity and sensitivity, allowing for the unambiguous identification and quantification of target compounds and their transformation products.
The table below provides an overview of the analytical methods used for monitoring chlorinated esters and their degradation products.
| Analytical Technique | Principle | Application |
|---|---|---|
| Gas Chromatography with Electron Capture Detection (GC-ECD) | Separation of volatile compounds followed by detection of electron-capturing (halogenated) molecules. | Highly sensitive for the quantification of chlorinated esters after derivatization of the corresponding acids. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation of non-volatile compounds based on their partitioning between a stationary and a mobile phase, with detection based on UV absorbance. | Direct analysis of chlorinated benzoic acids in water samples. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by GC followed by mass-based detection and identification. | Confirmatory analysis and identification of unknown transformation products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile compounds by LC followed by mass-based detection and identification. | Analysis of polar transformation products without the need for derivatization. |
Future Research Directions and Emerging Trends in Chlorinated Benzoate Ester Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
The synthesis of chlorinated benzoate (B1203000) esters is undergoing a significant transformation, driven by the principles of green chemistry and the need for more efficient and environmentally benign processes. Traditional synthesis methods often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. Current research is focused on overcoming these limitations through several innovative approaches.
One promising avenue is the development and application of novel catalytic systems. For instance, solid acid catalysts, such as zirconium fixed with titanium, have been shown to be effective in the esterification of various benzoic acids with methanol, offering a reusable and less corrosive alternative to traditional acid catalysts. mdpi.com This approach avoids the need for auxiliary Brønsted acids, simplifying the reaction and purification processes. mdpi.com Furthermore, the use of recyclable catalysts like 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) for the acylation of alcohols and phenols under base-free conditions represents a significant step towards more sustainable ester synthesis. organic-chemistry.org
Enzymatic catalysis is another cornerstone of modern synthetic strategy. Lipases, for example, have been successfully employed for the direct esterification of benzoic acid. nih.gov These biocatalytic methods offer high selectivity and operate under mild conditions, reducing energy consumption and byproduct formation. Research is ongoing to optimize these enzymatic processes, addressing challenges such as enzyme inhibition by reactants like methanol and the influence of solvents on reaction kinetics. nih.gov
Rational Design of Benzoate Esters for Targeted Non-Biological Properties
The versatility of the benzoate ester scaffold allows for the rational design of molecules with specific non-biological properties, leading to their application in a wide range of materials. A significant area of application is in the formulation of polymers, where they act as plasticizers. Benzoate esters are known to increase the plasticity and fluidity of materials, and their high degree of compatibility with various polymer systems, such as polyurethanes and polyvinyl chloride (PVC), allows for their use in achieving desired physical properties like reduced durometer hardness, improved tear strength, and better rebound. google.comchempoint.com
Specialty benzoate esters, including high molecular weight and low volatility variants, are being developed for specific applications in adhesives, caulks, sealants, and PVC plastisols. hallstarindustrial.com For example, oligomeric dibenzoates are being explored as viable alternatives to traditional phthalate plasticizers. googleapis.com The viscosity of these plasticizers can be tailored by controlling the dibenzoate concentration, which in turn affects the storage stability and performance of the final polymer composition. google.com
Another exciting application of benzoate esters is in the field of liquid crystals. The rigid core of the benzoate group, combined with the ability to introduce various substituents, makes them ideal candidates for designing molecules with specific mesomorphic properties. Research has shown that laterally substituted benzoate ester homologous series can exhibit liquid crystal behavior, with applications in electronic devices and displays. The introduction of cyano-substituted aryl esters and cholesteryl benzoate units into molecular structures has led to the development of materials with nematic, smectic, and blue phases. tandfonline.comrsc.org The thermal stability and mesomorphic range of these liquid crystals can be fine-tuned by altering the molecular structure, such as by incorporating fused rings or modifying terminal groups. nih.govmdpi.comresearchgate.net
Furthermore, benzoate esters are being investigated for their role in supramolecular chemistry. For instance, certain benzoate ester molecules have been shown to self-assemble into chiral nano-assemblies, such as twisted nanowires and chiral gels. rsc.orgrsc.org These materials have potential applications in enantioselective separation and the development of novel soft materials. rsc.org
Advanced Understanding of Environmental Transformations and Remediation Strategies
The widespread use of chlorinated aromatic compounds necessitates a thorough understanding of their environmental fate and the development of effective remediation strategies. Chlorinated benzoates can enter the environment as herbicides or as metabolites of other halogenated compounds. arizona.edu Research has shown that these compounds are susceptible to biodegradation under both aerobic and anaerobic conditions. arizona.edueurochlor.org
Under aerobic conditions, many bacterial strains can utilize lower chlorinated benzoates as a sole source of carbon and energy, mineralizing them to carbon dioxide and chloride. arizona.edu The degradation pathways often involve dioxygenases that initiate the breakdown of the aromatic ring. ub.edu In contrast, higher chlorinated congeners are more readily transformed under anaerobic conditions through a process called reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen. eurochlor.orgub.eduresearchgate.net This process, also known as halorespiration, can be carried out by specific bacteria that use the chlorinated compounds as electron acceptors. arizona.edu
A key challenge in the bioremediation of sites contaminated with highly chlorinated benzoates is that complete degradation often requires a sequence of anaerobic and aerobic conditions. eurochlor.org Current research focuses on understanding the microbial communities and the specific enzymes involved in these transformations. For instance, the role of syntrophic associations between different microbial populations in sustaining the mineralization of chlorinated organic compounds is an active area of investigation. dntb.gov.ua
Remediation technologies are being developed to enhance the natural biodegradation processes. These can include the introduction of specific microbial strains or the amendment of the subsurface environment with electron donors to stimulate reductive dechlorination. epa.gov Advanced oxidation processes and reductive dechlorination are also being explored as destructive methods for the remediation of chlorinated volatile organic compounds (Cl-VOCs). nih.gov Understanding the factors that influence the rate and extent of biodegradation, such as the degree of chlorination and the presence of co-contaminants, is crucial for designing effective remediation strategies. arizona.edueurochlor.org
Leveraging Computational Chemistry and AI for Predictive Modeling and Discovery
Computational chemistry and artificial intelligence (AI) are becoming indispensable tools in the study and development of chlorinated benzoate esters. These methods offer the potential to predict molecular properties, elucidate reaction mechanisms, and accelerate the discovery of new materials with desired functionalities.
Quantitative Structure-Activity Relationship (QSAR) studies are being employed to establish relationships between the molecular structure of benzoate esters and their various properties. For example, QSAR models have been developed to predict the antibacterial activity of p-hydroxybenzoate esters, identifying key molecular descriptors that correlate with their biological function. researchgate.net These models can provide valuable insights for designing new compounds with enhanced activity. researchgate.netnih.gov
Molecular docking is another powerful computational technique used to predict the binding affinity and interaction modes of molecules with biological targets. researchgate.net This method has been used to study the interaction of benzoic acid derivatives with various proteins, providing insights that can guide the design of new therapeutic agents. mdpi.comnih.govscispace.comnih.gov
Density functional theory (DFT) and ab initio methods are employed to investigate the mechanistic pathways of reactions involving benzoate esters. nih.gov These calculations can determine the structures and energies of transition states, helping to elucidate the catalytic role of different species and predict the most favorable reaction pathways. nih.gov Such computational studies are also used to understand and predict the mesomorphic properties of liquid crystals based on benzoate esters, correlating molecular shape and electronic structure with their thermal and optical behavior. nih.govresearchgate.net
The integration of AI and machine learning with these computational methods holds great promise for accelerating the discovery of novel chlorinated benzoate esters. Automated synthesis platforms, guided by predictive models, can rapidly synthesize and screen libraries of compounds for specific properties. wikipedia.org This high-throughput approach can significantly reduce the time and resources required for the development of new materials.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique properties of chlorinated benzoate esters place them at the intersection of organic chemistry and materials science, fostering interdisciplinary research aimed at developing novel functional materials. The ability to precisely control the molecular architecture of these compounds through organic synthesis allows for the tailoring of their macroscopic properties, leading to applications in diverse areas of materials science.
The development of advanced polymers is a key area of this interdisciplinary research. Benzoate esters are not only used as plasticizers but are also being incorporated into polymer backbones to create new materials with enhanced properties. googleapis.com For example, polyester plasticizers end-capped with benzoic acid esters are being investigated as substitutes for traditional phthalates in applications such as adhesives, sealants, and PVC. googleapis.com The interaction between the benzoate ester and the polymer matrix is crucial for the final material's performance, and understanding these interactions at a molecular level is a major research focus.
The field of liquid crystals provides another excellent example of this synergy. The design and synthesis of novel benzoate ester-based mesogens with specific liquid crystalline phases and transition temperatures require a deep understanding of structure-property relationships, a hallmark of materials science. tandfonline.comrsc.org These materials are essential components in advanced display technologies and optical devices.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Propyl 3,4-dichlorobenzoate, and how can purity be confirmed?
- Answer : A common approach involves esterification of 3,4-dichlorobenzoic acid with propanol under acidic catalysis. For example, methyl ester analogs (e.g., methyl 3,4-dichlorobenzoate) are synthesized via refluxing the acid with methanol and a catalyst, followed by purification via recrystallization . To confirm purity, use melting point analysis (e.g., methyl analog: 44°C ), IR spectroscopy (C=O stretch at ~1733 cm⁻¹ ), and NMR (e.g., δ 3.94 ppm for methyl ester protons ). For propyl esters, adjust reaction times and solvent systems (e.g., DMSO for reflux ) and validate with analogous techniques.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Resolve substituent patterns (e.g., aromatic protons at δ 7.53–8.12 ppm in methyl analogs ).
- IR Spectroscopy : Confirm ester carbonyl groups (~1730 cm⁻¹) and absence of residual acid (~1700 cm⁻¹).
- HPLC/GC-MS : Quantify purity and detect byproducts; use C18 columns with acetonitrile/water mobile phases.
- Melting Point : Compare with literature values (e.g., methyl analog: 44°C ).
Q. What are the critical storage conditions to prevent degradation of this compound in laboratory settings?
- Answer : Store in airtight, light-resistant containers at 4°C to minimize hydrolysis or photodegradation. Derived from methyl ester data, stability is influenced by moisture; use desiccants or inert atmospheres for long-term storage . Monitor via periodic NMR or HPLC to detect degradation.
Advanced Research Questions
Q. How can researchers design experiments to investigate microbial degradation pathways of this compound?
- Answer :
- Enrichment Cultures : Use aerobic/anaerobic bacterial consortia from contaminated sites. For example, Pseudomonas putida metabolizes chlorobenzoates via clc or cba pathways, producing diols or protocatechuate .
- Metabolite Tracking : Employ LC-MS to identify intermediates (e.g., 3-chlorocatechol or 5-Cl-PCA ).
- Gene Expression Analysis : Use RT-qPCR to monitor cba gene activity during degradation .
- Anaerobic Challenges : Note that chlorobenzoates are stable under anaerobic conditions for >2 months , requiring extended incubation or co-metabolites.
Q. What experimental strategies can resolve contradictions in microbial degradation efficiency between aerobic and anaerobic conditions?
- Answer :
- Comparative Metabolomics : Profile intermediates under both conditions (e.g., aerobic pathways yield diols, while anaerobic systems may stall ).
- Isotopic Labeling : Use ¹⁴C-labeled this compound to quantify mineralization rates.
- Enzyme Assays : Isolate dehalogenases from aerobic strains (e.g., cba-encoded dioxygenase ) and test activity under anaerobic conditions.
- Community Analysis : Use 16S rRNA sequencing to identify anaerobic consortia capable of degradation .
Q. How can enzyme-substrate interactions be studied for dehalogenases acting on this compound?
- Answer :
- Crystallography : Resolve 3D structures of dehalogenases (e.g., from P. putida) complexed with substrates.
- Docking Simulations : Model binding using software like AutoDock to predict active-site interactions.
- Kinetic Studies : Measure kₐₜₜ and Kₘ using purified enzymes and varying substrate concentrations.
- Site-Directed Mutagenesis : Modify residues (e.g., His or Asp in catalytic sites) to assess impact on activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
